molecular formula C13H8N4O5 B1654490 5,7-dinitro-2-phenyl-1H-indazol-3-one CAS No. 23614-55-3

5,7-dinitro-2-phenyl-1H-indazol-3-one

Cat. No.: B1654490
CAS No.: 23614-55-3
M. Wt: 300.23 g/mol
InChI Key: PBZJZJOWHIIIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is part of the indazole family, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dinitro-2-phenyl-1H-indazol-3-one typically involves the nitration of 2-phenyl-1,2-dihydro-3H-indazol-3-one. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dinitro-2-phenyl-1H-indazol-3-one involves its interaction with various molecular targets. The nitro groups are believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of key enzymes or the generation of reactive oxygen species, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one is unique due to its dual nitro groups, which contribute to its distinct chemical reactivity and biological activity. The presence of these nitro groups allows for specific interactions with biological targets that are not possible with similar compounds lacking these functional groups .

Properties

CAS No.

23614-55-3

Molecular Formula

C13H8N4O5

Molecular Weight

300.23 g/mol

IUPAC Name

5,7-dinitro-2-phenyl-1H-indazol-3-one

InChI

InChI=1S/C13H8N4O5/c18-13-10-6-9(16(19)20)7-11(17(21)22)12(10)14-15(13)8-4-2-1-3-5-8/h1-7,14H

InChI Key

PBZJZJOWHIIIOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

solubility

15.3 [ug/mL]

Origin of Product

United States

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